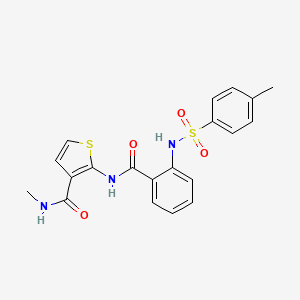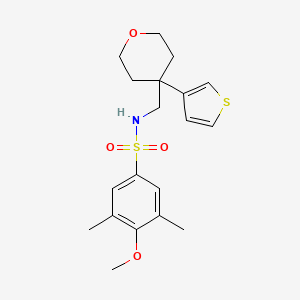![molecular formula C16H10ClFN6O B2607962 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine CAS No. 892776-52-2](/img/structure/B2607962.png)
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine is a compound that has gained attention due to its potential use in scientific research. This compound has unique properties that make it a promising candidate for various applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine have been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, finding some to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, Abbas et al. (2017) reported on the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole, highlighting their potential in antimicrobial applications (Abbas et al., 2017).
Structural Characterization
The structural characterization of related compounds has also been a focus of research. Kariuki et al. (2021) worked on synthesizing and structurally characterizing isostructural derivatives involving 4-chlorophenyl and 4-fluorophenyl groups, providing insights into the molecular structure of these compounds (Kariuki et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, closely related to the compound , has been studied by Buscemi et al. (1996). They explored photoinduced molecular rearrangements, contributing to the understanding of the chemical behavior of these compounds under light exposure (Buscemi et al., 1996).
Anticancer Potential
Another significant area of research is the exploration of anticancer properties. A study by Afsharirad et al. (2020) investigated novel compounds with tri-aryl structures, including derivatives of 1,2,4-oxadiazole, for their anti-breast cancer activity, assessing the cardiotoxicity of these compounds as well (Afsharirad et al., 2020).
Synthesis Techniques
The development of efficient synthesis techniques for these compounds is also a key research area. Ramazani et al. (2010) developed a novel method for synthesizing 1,3,4-oxadiazole derivatives, demonstrating an alternative approach to the synthesis of these compounds (Ramazani et al., 2010).
Propiedades
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFBMITBDHRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)
![(2S)-3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607881.png)
![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2607885.png)





![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)
